(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid
Description
The compound “(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid” is a dipeptide derivative comprising two phenylalanine-like residues with distinct stereochemical configurations (2R and 2S) and a trifluoroacetic acid (TFA) counterion. The TFA is introduced during synthesis, typically as a deprotection agent in peptide coupling reactions, as seen in the removal of tert-butoxycarbonyl (Boc) groups . The stereochemistry at the α-carbon (2R in the main chain and 2S in the acylated side chain) is critical for its structural and functional properties, influencing interactions in biological systems .
Properties
Molecular Formula |
C20H21F3N2O5 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H20N2O3.C2HF3O2/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);(H,6,7)/t15-,16+;/m0./s1 |
InChI Key |
MNYMOSASTUNPRI-IDVLALEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Protection of (2S)-2-amino-3-phenylpropanoic acid amino group | Boc2O (di-tert-butyl dicarbonate), base (e.g., NaHCO3) | Boc-protected amino acid | Preserves stereochemistry during coupling |
| 2 | Activation of carboxyl group of Boc-protected amino acid | EDC or DCC, HOBt (hydroxybenzotriazole) | Activated ester intermediate | Enhances coupling efficiency |
| 3 | Coupling with (2R)-3-phenylpropanoic acid amine | Amide bond formation in DMF or DCM solvent | Dipeptide intermediate | Control of stereochemistry critical |
| 4 | Boc deprotection | TFA in dichloromethane (DCM) | Free amine dipeptide trifluoroacetate salt | TFA acts as deprotection agent and counterion |
| 5 | Purification | Reverse-phase HPLC | >98% enantiomeric purity | Chiral HPLC used for purity assessment |
Alternative Synthetic Approaches
Solid-Phase Peptide Synthesis (SPPS): Using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a resin support, the dipeptide can be assembled stepwise with selective deprotection and coupling cycles. The final cleavage from resin and deprotection often employs TFA, yielding the trifluoroacetate salt form.
Solution-Phase Synthesis: Traditional solution-phase peptide synthesis allows for larger scale preparation but requires careful control of stereochemistry and purification.
Chemical Reaction Analysis Related to Preparation
| Reaction Type | Reagents/Conditions | Role in Preparation | Yield/Notes |
|---|---|---|---|
| Peptide Bond Formation | EDC, DCC, HOBt | Formation of amide bond between amino acid residues | High yield (>80%) with optimized conditions |
| Boc Deprotection | TFA in DCM | Removal of Boc protecting group and formation of trifluoroacetate salt | Quantitative, mild conditions |
| Esterification (if applicable) | Alcohols, acid catalysts | Protection of carboxyl groups during synthesis | Used selectively depending on route |
| Purification | Reverse-phase HPLC | Isolation of pure dipeptide with high enantiomeric excess | Essential for biological applications |
Purity and Stereochemical Integrity
Maintaining stereochemical integrity is critical. Chiral HPLC analysis is routinely employed to verify enantiomeric excess (ee), typically achieving >98% ee. The use of orthogonal protecting groups and mild deprotection conditions minimizes racemization.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | (2S)-2-amino-3-phenylpropanoic acid, (2R)-3-phenylpropanoic acid derivatives |
| Protecting Groups | Boc for amines, allyl or benzyl esters for carboxyls (optional) |
| Coupling Agents | EDC, DCC, HOBt, PyBOP, HATU |
| Deprotection Agent | Trifluoroacetic acid (TFA) |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH) |
| Purification | Reverse-phase HPLC, flash chromatography |
| Yields | Typically 60-90% per step |
| Enantiomeric Purity | >98% ee verified by chiral HPLC |
Research Findings and Literature Insights
- The compound’s synthesis relies heavily on peptide coupling chemistry with careful stereochemical control, as documented in peptide synthesis literature and experimental reports.
- The trifluoroacetic acid salt form is commonly obtained post-deprotection, which also aids in purification and stability.
- Advanced synthetic protocols involve selective protection/deprotection sequences and use of modern coupling agents to improve yield and reduce side reactions.
- Solid-phase peptide synthesis methods are adaptable for this compound, facilitating rapid assembly and purification.
- Analytical methods such as chiral HPLC and NMR spectroscopy confirm the structural integrity and stereochemistry.
Chemical Reactions Analysis
Peptide Bond Formation and Cleavage
The amide bond in this compound enables participation in peptide coupling and hydrolysis reactions:
Enolate-Mediated Alkylation
The α-hydrogen adjacent to the carbonyl group participates in enolate chemistry under basic conditions:
Electrophilic Aromatic Substitution
The phenyl rings undergo halogenation and nitration under specific conditions:
Esterification and Protecting Group Strategies
The carboxylic acid group undergoes esterification, while the amino group requires protection for selective reactions:
Oxidation and Reduction
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid is studied for its potential role in protein synthesis and enzyme interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry
In the industrial sector, it is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Analysis
Structural Differences Stereochemistry: The target compound’s (2R,2S) configuration distinguishes it from simpler dipeptides like Val-Phe (2S,2S) and taxol side chains (2R,3S) . Stereochemical variations significantly impact binding affinity, as seen in enantiomeric separations of similar compounds . Functional Groups: Unlike Val-Phe, which lacks aromatic diversity, the target compound’s dual phenyl groups may enhance hydrophobic interactions. The TFA counterion improves solubility in organic solvents compared to non-ionic analogs .
Synthesis and Stability
- The target compound is synthesized via Boc-deprotection using TFA, a method also employed for taxol side chain derivatives . However, taxol analogs achieve higher yields (80%) via oxidative cleavage, suggesting room for optimization in the target’s synthesis .
- Stability: TFA salts are hygroscopic but enhance crystallinity in peptides, whereas sulfanyl-containing analogs (e.g., ) may exhibit redox sensitivity.
Bioactivity and Applications
- The taxol side chain derivative demonstrates anticancer activity, highlighting the importance of hydroxy and benzamido groups . The target compound’s lack of these groups may limit similar efficacy but could favor other targets.
- Indole-containing analogs (e.g., ) show bioactivity in plant growth regulation, suggesting the target’s phenyl groups could mediate analogous interactions in biological systems.
Solubility and Pharmacokinetics TFA salts generally exhibit higher aqueous solubility than non-ionic forms but may introduce toxicity concerns at high concentrations . In contrast, fluorophenyl derivatives (e.g., ) balance solubility and metabolic stability via halogenation.
Research Findings and Implications
- Stereochemical Precision: and emphasize that enantiomeric purity is critical for bioactivity. For example, (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is synthesized with >98% enantiomeric excess for targeted applications .
- Synthetic Efficiency : The TFA-mediated deprotection method () is widely applicable but may require post-synthesis purification to remove residual TFA, a common industry challenge.
- Functional Group Trade-offs : While the target compound lacks the hydroxy or sulfanyl groups of analogs (e.g., ), its dual phenyl groups may compensate by enhancing binding to aromatic-rich enzyme pockets.
Biological Activity
The compound (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule that combines amino acid and trifluoroacetic acid functionalities. Its structure suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features a phenyl group and an amino acid backbone, which influences its solubility and reactivity. The presence of trifluoroacetic acid enhances its acidity, potentially affecting its biological interactions.
Structural Characteristics
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid; 2,2,2-trifluoroacetic acid | Contains both amino acid and trifluoroacetic acid moieties | Potential for diverse biological interactions |
| L-Phenylalanine | Simple amino acid structure | Essential nutrient for humans |
| Glycyl-L-Phenylalanine | Dipeptide structure | Represents basic building blocks for proteins |
| Trifluoroacetylated Amino Acids | Amino acids modified with trifluoroacetyl groups | Enhanced stability and reactivity |
Biological Activity
The biological activity of the compound is primarily attributed to its ability to interact with enzymes and receptors. Research indicates that compounds with similar structures may exhibit significant pharmacological effects.
Interaction Studies
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as a substrate for transport proteins or bind to receptors influencing various physiological processes.
Synthesis Methods
Several synthesis methods can be employed to create this compound:
- Solid-phase synthesis : This method allows for the precise control of stereochemistry and functional group incorporation.
- Solution-phase synthesis : Utilizes standard organic reactions to form the desired structure.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of compounds structurally related to (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid:
-
Anti-inflammatory Activity : A derivative of 3-phenylpropanoic acid demonstrated significant anti-inflammatory effects in animal models. For instance, an injected dose of 10 mg/kg inhibited xylene-induced ear edema by approximately 31.1% .
- Study Reference : Grigoryan et al., 2019, evaluated the anti-inflammatory properties of a related compound, suggesting potential applications in drug development.
- Antinociceptive Effects : The same study reported that the derivative increased tail cut-off latency by 36.78% within 60 minutes post-injection in pain models .
- Gastrointestinal Toxicity Assessment : The new derivative exhibited lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile .
Q & A
Q. What are the recommended synthetic routes for preparing (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves orthogonal protection of stereocenters and coupling agents. For example:
- Step 1 : Use Boc (tert-butoxycarbonyl) protection for the (2S)-2-amino-3-phenylpropanoyl moiety to preserve chiral integrity during coupling .
- Step 2 : Activate the carboxyl group of the protected amino acid using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI for amide bond formation with the (2R)-3-phenylpropanoic acid backbone .
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., TFA) to yield the free amine, followed by neutralization and purification via reverse-phase HPLC .
- Key Considerations : Monitor enantiomeric purity using chiral HPLC (e.g., Chiralpak® columns) to ensure >98% ee .
Q. How can the TFA counterion influence the purification and stability of this compound during synthesis?
- Methodological Answer : The TFA counterion enhances solubility in polar solvents (e.g., water/acetonitrile), facilitating purification via ion-pair chromatography. However:
- Stability Risks : TFA can protonate amine groups, altering charge states and potentially degrading the compound under prolonged basic conditions. Acidify reaction mixtures to pH ~6 during workup to stabilize the salt form .
- Removal Strategies : Lyophilization or repeated ether trituration can reduce residual TFA, confirmed by ¹⁹F NMR .
Q. What analytical techniques are most effective for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone connectivity and phenyl group positions. NOESY can confirm stereochemistry by spatial proximity of chiral centers .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]+ at m/z 385.18) .
- Chiral HPLC : Use a Chiralcel® OD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time comparison against standards confirms configuration .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Salt Form Variability : TFA vs. HCl salts alter solubility and bioavailability. Standardize salt forms across studies and report counterion concentrations .
- Enantiomeric Impurities : Even 2% impurity in the (2R,2S) configuration can skew receptor binding assays. Validate purity with chiral HPLC and circular dichroism (CD) .
- Experimental Conditions : Differences in buffer pH (e.g., phosphate vs. Tris) may protonate the amine, affecting activity. Replicate assays under controlled pH and ionic strength .
Q. What experimental strategies are recommended for assessing the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., deamidation or diketopiperazine formation) .
- pH-Dependent Stability : Prepare solutions in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (physiological). Use LC-MS to quantify intact compound and hydrolysis products .
- Light Sensitivity : Expose to UV (254 nm) for 24 hours; TFA salts may degrade faster than HCl salts under UV stress .
Q. How can chiral chromatography be optimized to resolve diastereomeric impurities in the final product?
- Methodological Answer :
- Column Selection : Use a polysaccharide-based chiral column (e.g., Chiralpak® IG-3) with a mobile phase of 0.1% TFA in ethanol/hexane (15:85). Adjust flow rate to 0.8 mL/min for baseline separation .
- Temperature Control : Lower column temperature to 10°C to enhance retention time differences between diastereomers .
- Sample Preparation : Pre-purify via preparative HPLC to remove non-chiral impurities, reducing column overload .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
